molecular formula C19H15F2N3O2S B6545495 N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide CAS No. 946357-49-9

N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B6545495
CAS RN: 946357-49-9
M. Wt: 387.4 g/mol
InChI Key: ZSCDZOVPKHFOQF-UHFFFAOYSA-N
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Description

N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide, also known as DFMCB, is a compound that has recently become of great interest to the scientific community due to its potential applications in drug development and other biochemical and physiological research. The compound has been studied in several different areas, including its synthesis, mechanism of action, biochemical and physiological effects, and applications in lab experiments.

Mechanism of Action

The mechanism of action of N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide has been studied in detail. The compound is thought to act by inhibiting the activity of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory molecules, and its inhibition leads to the reduction of inflammation. Additionally, N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide has been found to inhibit the activity of certain transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide have been studied in several different areas. Studies have shown that the compound has anti-inflammatory, anti-cancer, and anti-fungal properties. Additionally, the compound has been found to have an inhibitory effect on the activity of certain enzymes, such as COX-2, and transcription factors, such as NF-κB and AP-1.

Advantages and Limitations for Lab Experiments

The use of N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide in lab experiments has several advantages. The compound is relatively inexpensive and can be synthesized in high yields. Additionally, the compound is relatively stable, making it suitable for long-term storage. However, there are some limitations to the use of N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide in lab experiments. The compound is not water soluble, making it difficult to work with in aqueous solutions. Additionally, the compound is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

The potential future directions for the use of N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide are numerous. The compound could be used in further studies of its anti-cancer, anti-inflammatory, and anti-fungal properties. Additionally, the compound could be used in further research into its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, the compound could be used in further studies of its potential applications in drug development. Finally, the compound could be used in further research into its potential use as a tool in lab experiments.

Synthesis Methods

The synthesis of N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide has been studied extensively. The most common method of synthesis involves the reaction of 2,6-difluorophenylmethylcarbamoyl chloride and thiourea in an aqueous solution. This reaction produces the desired compound in high yields. Other methods of synthesis have also been studied, including the reaction of 2,6-difluorophenylmethylcarbamoyl chloride and thiourea in an organic solvent, and the reaction of 2,6-difluorophenylmethylcarbamoyl chloride and thiourea in a mixture of organic solvents.

Scientific Research Applications

N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide has been studied for its potential applications in drug development. The compound has been found to have anti-cancer, anti-inflammatory, and anti-fungal properties. It has also been studied for its potential to be used as an antifungal agent. Additionally, N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide has been studied for its potential to be used as a tool in the study of biochemical and physiological processes.

properties

IUPAC Name

N-[4-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2S/c20-15-7-4-8-16(21)14(15)10-22-17(25)9-13-11-27-19(23-13)24-18(26)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCDZOVPKHFOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

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